Phenothiazine, 4-(trifluoromethyl)-

概要

説明

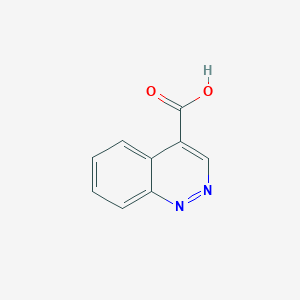

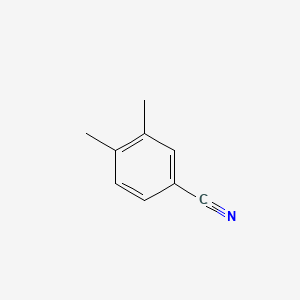

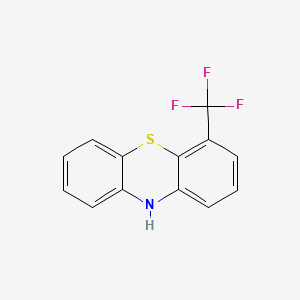

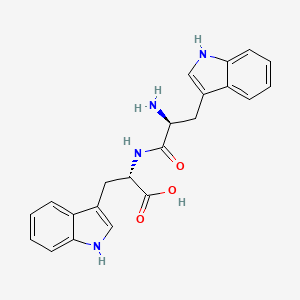

Phenothiazine, 4-(trifluoromethyl)- is an organic compound with the molecular formula C₁₃H₈F₃NS and a molecular weight of 267.27 g/mol . It belongs to the class of phenothiazines, which are heterocyclic compounds containing a tricyclic structure with two benzene rings fused to a thiazine ring. This compound is known for its diverse applications in various fields, including medicine, chemistry, and industry.

科学的研究の応用

Safety and Hazards

Phenothiazine, 4-(trifluoromethyl)- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

将来の方向性

The development of new drugs or drug candidates based on the phenothiazine system, including Phenothiazine, 4-(trifluoromethyl)-, has been a promising approach due to the diverse activities associated with this tricyclic system . The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties . Future research may focus on the development of phenothiazine hybrids and their biological activity .

作用機序

Target of Action

The primary targets of 4-(trifluoromethyl)-10H-phenothiazine, a derivative of phenothiazine, are dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and motor activity .

Mode of Action

4-(Trifluoromethyl)-10H-phenothiazine acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The compound’s action on dopaminergic receptors affects several biochemical pathways. It inhibits the activity of calmodulin and protein kinase C , leading to an anti-proliferative effect . It also inhibits the transport function of P-glycoprotein , which plays a role in multidrug resistance .

Result of Action

The blockade of dopaminergic receptors by 4-(trifluoromethyl)-10H-phenothiazine results in a variety of molecular and cellular effects. These include changes in basal metabolism, body temperature, wakefulness, and vasomotor tone . The compound’s inhibition of calmodulin and protein kinase C can lead to an anti-proliferative effect .

生化学分析

Biochemical Properties

Phenothiazine, 4-(trifluoromethyl)- plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and modulation of protein functions. It interacts with enzymes such as calmodulin and protein kinase C, inhibiting their activities . These interactions are crucial for its anticancer properties, as they lead to the inhibition of cell proliferation and induction of apoptosis. Additionally, phenothiazine, 4-(trifluoromethyl)- affects the function of P-glycoprotein, a transporter protein involved in multidrug resistance, by inhibiting its transport function .

Cellular Effects

Phenothiazine, 4-(trifluoromethyl)- exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by inhibiting the activity of protein kinase C, which plays a role in signal transduction . This inhibition affects gene expression and cellular metabolism, leading to reduced cell proliferation and increased apoptosis. In cancer cells, phenothiazine, 4-(trifluoromethyl)- has been shown to sensitize cells to chemotherapy, enhancing the efficacy of anticancer treatments .

Molecular Mechanism

The molecular mechanism of phenothiazine, 4-(trifluoromethyl)- involves its binding interactions with biomolecules and inhibition of enzyme activities. It binds to calmodulin, a calcium-binding protein, and inhibits its function, which is essential for various cellular processes . Additionally, phenothiazine, 4-(trifluoromethyl)- inhibits protein kinase C by binding to its active site, preventing its activation and subsequent phosphorylation of target proteins . These interactions lead to changes in gene expression and cellular functions, contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenothiazine, 4-(trifluoromethyl)- change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to phenothiazine, 4-(trifluoromethyl)- can lead to its degradation, reducing its efficacy. Long-term studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of phenothiazine, 4-(trifluoromethyl)- vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity by inhibiting cell proliferation and inducing apoptosis . At higher doses, phenothiazine, 4-(trifluoromethyl)- can cause toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects.

Metabolic Pathways

Phenothiazine, 4-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can influence the metabolic flux and levels of metabolites, impacting the overall metabolic balance in cells. Additionally, phenothiazine, 4-(trifluoromethyl)- can modulate the levels of reactive oxygen species, contributing to its anticancer effects .

Transport and Distribution

Within cells and tissues, phenothiazine, 4-(trifluoromethyl)- is transported and distributed through interactions with transporters and binding proteins. It interacts with P-glycoprotein, affecting its transport function and influencing the compound’s localization and accumulation . This interaction can enhance the intracellular concentration of phenothiazine, 4-(trifluoromethyl)-, increasing its efficacy in targeting cancer cells. The compound’s distribution within tissues is also influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic effects .

Subcellular Localization

Phenothiazine, 4-(trifluoromethyl)- exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes . The compound’s localization is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. This subcellular localization is crucial for its inhibitory effects on enzymes and modulation of cellular functions .

準備方法

The synthesis of Phenothiazine, 4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the fusion of diphenylamine with sulfur in the presence of a trace amount of iodine . Another method combines the procedures of Goldberg and Bernthsen, specifically outlining the preparation of 2-trifluoromethylphenothiazine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

化学反応の分析

Phenothiazine, 4-(trifluoromethyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Phenothiazine, 4-(trifluoromethyl)- can be compared with other phenothiazine derivatives, such as:

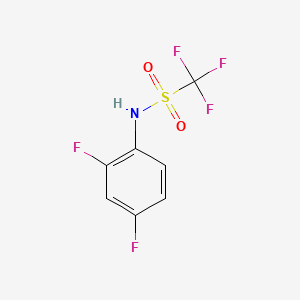

Chlorpromazine: Known for its antipsychotic effects, chlorpromazine is widely used in the treatment of schizophrenia and other psychiatric disorders.

Promethazine: This derivative is commonly used as an antiemetic and antihistamine.

Trifluoperazine: Similar to Phenothiazine, 4-(trifluoromethyl)-, trifluoperazine is used for its antipsychotic and antiemetic properties.

The uniqueness of Phenothiazine, 4-(trifluoromethyl)- lies in its trifluoromethyl group, which enhances its biological activity and stability compared to other phenothiazine derivatives .

特性

IUPAC Name |

4-(trifluoromethyl)-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-6-10-12(8)18-11-7-2-1-5-9(11)17-10/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWKFLADKSTFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187858 | |

| Record name | Phenothiazine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-21-5 | |

| Record name | Phenothiazine, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-chloro-11H-benzo[a]carbazole](/img/structure/B1346939.png)